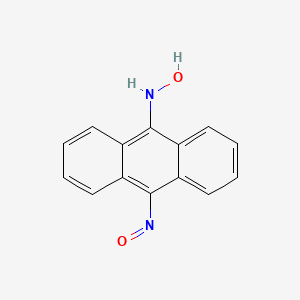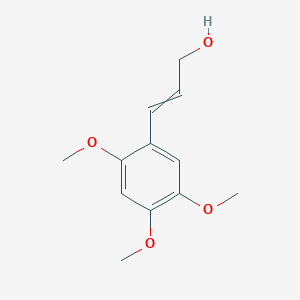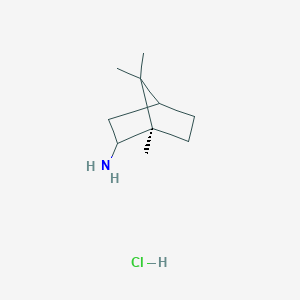![molecular formula C14H18FN3O3 B14800764 (S)-tert-Butyl (9-fluoro-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)carbamate](/img/structure/B14800764.png)
(S)-tert-Butyl (9-fluoro-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-Butyl (9-fluoro-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)carbamate is a synthetic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by the presence of a fluorine atom, which can significantly influence its biological activity and pharmacokinetic properties.
Métodos De Preparación
The synthesis of (S)-tert-Butyl (9-fluoro-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)carbamate involves several steps. One common synthetic route includes the following steps:
Formation of the benzodiazepine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the fluorine atom: This step typically involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Carbamate formation: The final step involves the reaction of the benzodiazepine derivative with tert-butyl chloroformate to form the carbamate ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
(S)-tert-Butyl (9-fluoro-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butanol.
Aplicaciones Científicas De Investigación
(S)-tert-Butyl (9-fluoro-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential interactions with various biological targets, including neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anxiolytic or anticonvulsant effects.
Industry: It may be used in the development of new pharmaceuticals or as a reference compound in analytical chemistry.
Mecanismo De Acción
The mechanism of action of (S)-tert-Butyl (9-fluoro-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)carbamate involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex. By binding to specific sites on the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic and sedative effects. The presence of the fluorine atom may enhance its binding affinity and selectivity for certain receptor subtypes.
Comparación Con Compuestos Similares
(S)-tert-Butyl (9-fluoro-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)carbamate can be compared with other benzodiazepine derivatives, such as diazepam, lorazepam, and alprazolam. While these compounds share a similar core structure, the presence of different substituents, such as the fluorine atom in this compound, can lead to variations in their pharmacological profiles. For example, the fluorine atom may enhance the compound’s lipophilicity, potentially leading to faster onset of action and altered metabolic pathways.
Similar compounds include:
Propiedades
Fórmula molecular |
C14H18FN3O3 |
|---|---|
Peso molecular |
295.31 g/mol |
Nombre IUPAC |
tert-butyl N-(6-fluoro-4-oxo-1,2,3,5-tetrahydro-1,5-benzodiazepin-3-yl)carbamate |
InChI |
InChI=1S/C14H18FN3O3/c1-14(2,3)21-13(20)17-10-7-16-9-6-4-5-8(15)11(9)18-12(10)19/h4-6,10,16H,7H2,1-3H3,(H,17,20)(H,18,19) |
Clave InChI |
OXSNYUNGJXEXHZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CNC2=C(C(=CC=C2)F)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5R,6R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B14800697.png)
![(2E)-N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)-3-phenylprop-2-enamide](/img/structure/B14800708.png)


![3-[[(1R)-1,6-dimethyl-2-prop-1-enyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione](/img/structure/B14800723.png)

![tert-Butyl (4aS,7aS)-4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B14800727.png)
![3-(phenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14800734.png)



![2-nitro-N-[(4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B14800752.png)

![Pyrrolidine, 1-[2-[4-[(1E)-1-(4-iodophenyl)-2-phenyl-1-buten-1-yl]phenoxy]ethyl]-](/img/structure/B14800760.png)
